Charybdotoxin

Description

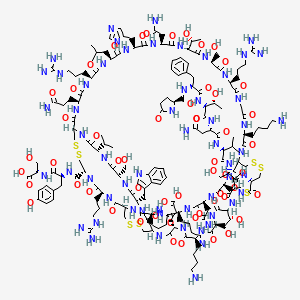

A 37-amino acid residue peptide isolated from the scorpion Leiurus quinquestriatus hebraeus. It is a neurotoxin that inhibits calcium activated potassium channels.

Properties

IUPAC Name |

(2S)-3-hydroxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(1R,4S,7R,12R,15S,18S,21S,24S,27S,30S,33S,36S,42S,45R,50R,53S,56S,59S,62S,65S,68R,75S,78S,81S,84S,89S,92S,95S)-42,62,75,78-tetrakis(4-aminobutyl)-50-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-27,81-bis(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-4,18,36-tris(3-carbamimidamidopropyl)-65-(2-carboxyethyl)-30,53,56-tris[(1R)-1-hydroxyethyl]-33,59,92-tris(hydroxymethyl)-24-(1H-imidazol-5-ylmethyl)-89-(1H-indol-3-ylmethyl)-21-(2-methylpropyl)-84-(2-methylsulfanylethyl)-2,5,13,16,19,22,25,28,31,34,37,40,43,51,54,57,60,63,66,74,77,80,83,86,87,90,93,96-octacosaoxo-95-propan-2-yl-9,10,47,48,70,71-hexathia-3,6,14,17,20,23,26,29,32,35,38,41,44,52,55,58,61,64,67,73,76,79,82,85,88,91,94,97-octacosazatricyclo[43.27.14.1112,68]heptanonacontane-7-carbonyl]amino]propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C176H277N57O55S7/c1-81(2)58-106-149(263)213-110(62-91-67-191-80-197-91)152(266)215-112(64-127(183)246)156(270)231-135(85(8)240)170(284)219-114(69-234)157(271)200-95(36-25-54-192-174(185)186)138(252)196-68-130(249)199-96(32-17-21-50-177)139(253)222-120-75-291-295-79-124(226-159(273)116(71-236)218-167(281)132(82(3)4)228-155(269)113(65-128(184)247)216-169(283)134(84(7)239)230-154(268)108(59-88-28-13-12-14-29-88)210-145(259)102-44-47-129(248)198-102)166(280)232-137(87(10)242)172(286)233-136(86(9)241)171(285)220-115(70-235)158(272)204-98(34-19-23-52-179)141(255)206-104(45-48-131(250)251)147(261)225-122-77-292-290-74-119(223-143(257)99(35-20-24-53-180)201-140(254)97(33-18-22-51-178)203-153(267)111(63-126(182)245)214-148(262)105(49-57-289-11)208-162(120)276)161(275)205-101(38-27-56-194-176(189)190)144(258)224-121(164(278)211-107(60-89-39-41-92(243)42-40-89)150(264)221-118(73-238)173(287)288)76-293-294-78-123(163(277)207-103(43-46-125(181)244)146(260)202-100(142(256)209-106)37-26-55-193-175(187)188)227-168(282)133(83(5)6)229-160(274)117(72-237)217-151(265)109(212-165(122)279)61-90-66-195-94-31-16-15-30-93(90)94/h12-16,28-31,39-42,66-67,80-87,95-124,132-137,195,234-243H,17-27,32-38,43-65,68-79,177-180H2,1-11H3,(H2,181,244)(H2,182,245)(H2,183,246)(H2,184,247)(H,191,197)(H,196,252)(H,198,248)(H,199,249)(H,200,271)(H,201,254)(H,202,260)(H,203,267)(H,204,272)(H,205,275)(H,206,255)(H,207,277)(H,208,276)(H,209,256)(H,210,259)(H,211,278)(H,212,279)(H,213,263)(H,214,262)(H,215,266)(H,216,283)(H,217,265)(H,218,281)(H,219,284)(H,220,285)(H,221,264)(H,222,253)(H,223,257)(H,224,258)(H,225,261)(H,226,273)(H,227,282)(H,228,269)(H,229,274)(H,230,268)(H,231,270)(H,232,280)(H,233,286)(H,250,251)(H,287,288)(H4,185,186,192)(H4,187,188,193)(H4,189,190,194)/t84-,85-,86-,87-,95+,96+,97+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,109+,110+,111+,112+,113+,114+,115+,116+,117+,118+,119+,120+,121+,122+,123+,124+,132+,133+,134+,135+,136+,137+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNVQLPPZGABUCM-LIGYZCPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CCC(=O)N)NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CC4=CNC5=CC=CC=C54)CO)C(C)C)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CO)C(=O)O)CCCNC(=N)N)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCSC)CC(=O)N)CCCCN)CCCCN)CCC(=O)O)CCCCN)CO)C(C)O)C(C)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C8CCC(=O)N8)CCCCN)CCCNC(=N)N)CO)C(C)O)CC(=O)N)CC9=CN=CN9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@@H]5CCC(=O)N5)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CCCCN)CCCCN)CC(=O)N)CCSC)CCCCN)CCCNC(=N)N)CO)[C@@H](C)O)CC(=O)N)CC6=CN=CN6)CC(C)C)CCCNC(=N)N)CCC(=O)N)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC7=CNC8=CC=CC=C87)CO)C(C)C)C(=O)N[C@@H](CC9=CC=C(C=C9)O)C(=O)N[C@@H](CO)C(=O)O)CCCNC(=N)N)CCC(=O)O)CCCCN)CO)[C@@H](C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C176H277N57O55S7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30897182 | |

| Record name | Charybdotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

4296 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95751-30-7, 115422-61-2 | |

| Record name | Charybdotoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095751307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Charybdotoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115422612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Charybdotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 95751-30-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Charybdotoxin: A Technical Guide to its Mechanism of Action as a Potassium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

Charybdotoxin (CTX), a 37-amino acid peptide neurotoxin isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus, is a potent and well-characterized inhibitor of several classes of potassium (K+) channels.[1] Its high affinity and specificity for certain K+ channel subtypes have made it an invaluable molecular probe for elucidating the structure, function, and physiological roles of these channels. This technical guide provides an in-depth overview of the primary mechanism of action of this compound, focusing on its molecular interactions with K+ channels, the resultant physiological consequences, and the experimental methodologies used to characterize these effects.

Primary Mechanism of Action: Pore Occlusion

The principal mechanism of action of this compound is the physical occlusion of the ion conduction pore of susceptible potassium channels.[1] CTX functions as an external pore blocker, binding with high affinity to the outer vestibule of the channel and sterically hindering the flux of K+ ions.[2]

Molecular Interaction:

The binding of CTX to the K+ channel is a highly specific bimolecular interaction.[2] Structural and mutagenesis studies have revealed key amino acid residues on both the toxin and the channel that are critical for this interaction. A crucial residue on CTX, Lysine 27 (Lys27), inserts into the selectivity filter of the potassium channel, mimicking a K+ ion and thereby blocking the conduction pathway. The interaction is further stabilized by a constellation of electrostatic and hydrophobic interactions between residues on the toxin and the channel's turret and pore-helix regions. For instance, Asp381 on the Shaker K+ channel has been identified as interacting with Asn30 on CTX.[1]

This compound has been shown to bind to both the open and closed states of the channel, although the association rate can be faster for the open conformation.[2] The binding affinity is also modulated by the ionic strength of the extracellular solution, with lower ionic strength generally enhancing the block.[1][2]

Target Specificity

This compound exhibits a broad-spectrum inhibitory activity against several types of potassium channels, with varying affinities. Its primary targets include:

-

Large-conductance Ca2+-activated K+ channels (BK or Maxi-K channels): These were among the first channels identified as being potently blocked by CTX.[3]

-

Voltage-gated K+ channels (Kv channels): CTX inhibits several members of the Kv1 subfamily, notably Kv1.2 and Kv1.3.[4] It also blocks the Shaker K+ channel, a homolog of mammalian Kv channels.

-

Intermediate-conductance Ca2+-activated K+ channels (IKCa channels): CTX can also block these channels, albeit sometimes with lower affinity compared to BK channels.[4]

It is important to note that while potent, CTX is not entirely specific and can inhibit different channel subtypes across various species and tissues.[4]

Quantitative Data

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its equilibrium dissociation constant (Kd). These values can vary depending on the specific K+ channel subtype, the expression system, and the experimental conditions.

| Channel Type | Subtype | Preparation | IC50 / Kd | Reference |

| Ca2+-activated K+ Channel | - | Rat brain synaptosomes | ~15 nM (IC50) | [4] |

| High-conductance | Rat skeletal muscle in planar lipid bilayers | ~10 nM (Kd) | [2] | |

| Small Ca-activated K channels | Aplysia neurons | 30 nM (Kd) | [4][5] | |

| Voltage-gated K+ Channel | - | Rat brain synaptosomes | ~40 nM (IC50) | [4] |

| "type n" | Jurkat cells (human T leukemia) | 0.5 - 1.5 nM (Kd) | [6][7] | |

| Kv1.2 | Expressed in oocytes | 5.6 nM (IC50) | ||

| Dendrotoxin-sensitive Voltage-activated K+ Channel | - | Rat dorsal root ganglion cells | - | [8] |

| Shaker K+ Channel | H4 transient | Expressed in Xenopus oocytes | 3.6 nM (Kd) |

Experimental Protocols

The characterization of this compound's mechanism of action relies heavily on electrophysiological and biochemical techniques.

Electrophysiological Analysis: Patch-Clamp Technique

The patch-clamp technique is the gold standard for studying the effects of CTX on ion channel function in real-time.[6][7]

Objective: To measure the ionic currents flowing through potassium channels in the presence and absence of this compound.

Methodology: Whole-Cell Voltage Clamp

-

Cell Preparation: Culture cells endogenously expressing or transiently transfected with the potassium channel of interest on glass coverslips.

-

Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with intracellular solution.[9]

-

Solutions:

-

Intracellular (Pipette) Solution (example): 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm/L.[9]

-

Extracellular (Bath) Solution (example): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH.

-

-

Giga-seal Formation: Approach a target cell with the micropipette under a microscope. Apply slight positive pressure to the pipette. Once the pipette touches the cell membrane, release the pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).[10]

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage Protocol: Clamp the membrane potential at a holding potential (e.g., -80 mV). Apply depolarizing voltage steps (e.g., to +40 mV in 10 mV increments) to elicit outward K+ currents.

-

Data Acquisition: Record the resulting currents using a patch-clamp amplifier and appropriate software.

-

Toxin Application: Perfuse the bath with a known concentration of this compound and repeat the voltage protocol to measure the extent of current inhibition.

-

Data Analysis: Analyze the current amplitudes before and after toxin application to determine the percentage of block and calculate the IC50 value by fitting the concentration-response data to the Hill equation.

Single-Channel Analysis: Planar Lipid Bilayer Recording

This technique allows for the study of single ion channels in a well-defined, artificial environment, providing insights into the kinetics of toxin binding.[11][12]

Objective: To observe the block of single potassium channels by individual this compound molecules.

Methodology:

-

Bilayer Formation: A planar lipid bilayer is formed across a small aperture (50-250 µm) in a partition separating two aqueous compartments (cis and trans).[12] This is typically done by "painting" a lipid solution (e.g., a mixture of POPE and POPG in decane) across the aperture.[13]

-

Channel Incorporation: Purified potassium channels reconstituted into liposomes are added to one compartment (the cis side). The liposomes fuse with the planar bilayer, incorporating the channels.[12]

-

Recording Setup: Ag/AgCl electrodes are placed in both compartments to apply a transmembrane voltage and measure the resulting current. The trans side is typically held at ground.[14]

-

Single-Channel Recording: A constant voltage is applied across the bilayer, and the current is monitored. The incorporation of a single channel results in a stepwise increase in current. The opening and closing (gating) of the channel appear as rectangular fluctuations in the current trace.

-

Toxin Application: this compound is added to the cis (extracellular) side of the bilayer.

-

Data Acquisition and Analysis: The binding of a single CTX molecule to the channel will cause the current to drop to zero for a measurable duration (the "blocked time"). The unbinding of the toxin restores the current. By analyzing the durations of the open, closed, and blocked states at different toxin concentrations, the association (kon) and dissociation (koff) rates of the toxin can be determined, and the Kd can be calculated (Kd = koff/kon).[2]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound block of single Ca2+-activated K+ channels. Effects of channel gating, voltage, and ionic strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a protein inhibitor of single Ca2+-activated K+ channels from mammalian skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. This compound blocks voltage-gated K+ channels in human and murine T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rupress.org [rupress.org]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. docs.axolbio.com [docs.axolbio.com]

- 10. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]

- 11. Recording of ion channel activity in planar lipid bilayer experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Single-molecule study of full-length NaChBac by planar lipid bilayer recording | PLOS One [journals.plos.org]

- 14. Bilayers - University of Maryland, Baltimore [dental.umaryland.edu]

Charybdotoxin: A Comprehensive Technical Guide on its Structure and Function

Charybdotoxin (ChTX) is a neurotoxin isolated from the venom of the deathstalker scorpion (Leiurus quinquestriatus hebraeus).[1][2] This 37-amino acid peptide is a potent and selective blocker of several types of potassium (K+) channels, including large-conductance calcium-activated (BK) and some voltage-gated (Kv) K+ channels.[3][4] Its ability to specifically target these channels has made it an invaluable molecular probe for studying their physiological roles and a lead compound in drug development. This guide provides an in-depth overview of the structure, amino acid sequence, and mechanism of action of this compound, along with the experimental methodologies used for its characterization.

Amino Acid Sequence and Primary Structure

This compound is a single polypeptide chain of 37 amino acids with a molecular weight of approximately 4.3 kDa.[3][5] The N-terminal residue is a pyroglutamic acid (pGlu), which is a cyclized form of glutamic acid. The primary structure is characterized by the presence of six cysteine residues that form three disulfide bridges, which are crucial for its stable three-dimensional structure.[2][6]

| Position | Amino Acid (3-Letter) | Amino Acid (1-Letter) |

| 1 | pGlu | Z |

| 2 | Phe | F |

| 3 | Thr | T |

| 4 | Asn | N |

| 5 | Val | V |

| 6 | Ser | S |

| 7 | Cys | C |

| 8 | Thr | T |

| 9 | Thr | T |

| 10 | Ser | S |

| 11 | Lys | K |

| 12 | Glu | E |

| 13 | Cys | C |

| 14 | Trp | W |

| 15 | Ser | S |

| 16 | Val | V |

| 17 | Cys | C |

| 18 | Gln | Q |

| 19 | Arg | R |

| 20 | Leu | L |

| 21 | His | H |

| 22 | Asn | N |

| 23 | Thr | T |

| 24 | Ser | S |

| 25 | Arg | R |

| 26 | Gly | G |

| 27 | Lys | K |

| 28 | Cys | C |

| 29 | Met | M |

| 30 | Asn | N |

| 31 | Lys | K |

| 32 | Lys | K |

| 33 | Cys | C |

| 34 | Arg | R |

| 35 | Cys | C |

| 36 | Tyr | Y |

| 37 | Ser | S |

| Table 1: Amino Acid Sequence of this compound. The N-terminal residue is pyroglutamic acid (pGlu). The disulfide bridges are formed between Cys7-Cys28, Cys13-Cys33, and Cys17-Cys35.[7][8] |

Three-Dimensional Structure

The three-dimensional structure of this compound has been determined by both nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.[9][10][11] The toxin adopts a compact, globular fold with a characteristic α/β scaffold. This motif consists of a short α-helix (residues 10-19) packed against a three-stranded antiparallel β-sheet (residues 26-35).[6][11] The structure is stabilized by the three disulfide bonds that link the α-helix and β-sheet.[6][11]

A key feature of the this compound structure is the spatial arrangement of its charged and hydrophobic residues.[9] One face of the molecule presents a cluster of positively charged residues, which is critical for its interaction with the negatively charged vestibule of potassium channels.[9] The opposite face displays several prominent hydrophobic residues.[9] A critical residue for its blocking activity is Lys27, which physically occludes the ion conduction pore of the channel.[6][10]

Quantitative Data

| Parameter | Value | Channel/Condition | Reference |

| Molecular Weight | ~4.3 kDa | [3][5] | |

| Apparent Kd | 2.1 nM | Ca2+-activated K+ channel (GH3 cells) | [3][5] |

| Kd (equilibrium) | 25-30 pM | Rat brain synaptosomes | [12] |

| Ki (native ChTX) | 8 pM | Rat brain synaptosomes | [12] |

| kon | 73 ± 9 µM-1s-1 | Shaker K+ channel (High Na+) | [13] |

| koff | 0.0062 ± 0.0005 s-1 | Shaker K+ channel (High Na+) | [13] |

| KD | 0.086 ± 0.018 nM | Shaker K+ channel (High Na+) | [13] |

| kon | 28 ± 11 µM-1s-1 | Shaker K+ channel (High K+) | [13] |

| koff | 0.013 ± 0.0014 s-1 | Shaker K+ channel (High K+) | [13] |

| KD | 0.55 ± 0.2 nM | Shaker K+ channel (High K+) | [13] |

| Table 2: Quantitative Parameters of this compound Interaction with Potassium Channels. |

Mechanism of Action

This compound functions as a pore blocker of potassium channels.[2][14] It binds to the external vestibule of the channel, physically occluding the ion conduction pathway and thereby preventing the flow of K+ ions.[10][15] The interaction is highly specific and involves electrostatic interactions between the positively charged residues on the toxin and negatively charged residues in the channel pore entryway. The critical Lys27 residue on this compound inserts into the selectivity filter of the potassium channel, mimicking a potassium ion and effectively plugging the pore.[6][10]

Caption: Mechanism of this compound blocking a potassium channel.

Experimental Protocols

Purification of this compound

This compound is purified from the venom of the Leiurus quinquestriatus hebraeus scorpion. A typical purification protocol involves a multi-step chromatographic process:

-

Lyophilized Venom Solubilization: The crude venom is dissolved in a suitable buffer.

-

Ion-Exchange Chromatography: The solubilized venom is loaded onto an ion-exchange column (e.g., CM-cellulose). Proteins are then eluted with a salt gradient. Fractions are collected and assayed for their ability to block K+ channels.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Active fractions from the ion-exchange chromatography are further purified by RP-HPLC on a C18 column. A gradient of an organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent like trifluoroacetic acid, is used for elution.

-

Purity Assessment: The purity of the final this compound preparation is assessed by techniques such as polyacrylamide gel electrophoresis (PAGE) and amino acid analysis.[3][5]

Structure Determination by NMR Spectroscopy

The three-dimensional structure of this compound in solution is determined using multidimensional NMR spectroscopy.[9][11]

-

Sample Preparation: A concentrated solution of purified this compound is prepared in a suitable buffer, often containing D₂O.

-

NMR Data Acquisition: A series of 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz). These experiments include:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons within amino acid spin systems.

-

TOCSY (Total Correlation Spectroscopy): To assign all protons within a spin system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints.

-

-

Data Processing and Analysis: The NMR spectra are processed, and resonances are assigned to specific protons in the amino acid sequence.

-

Structure Calculation: The distance constraints obtained from NOESY spectra, along with dihedral angle constraints from coupling constants, are used as input for structure calculation programs (e.g., using distance geometry and simulated annealing). A family of structures consistent with the NMR data is generated.[11]

Functional Characterization by Electrophysiology

The patch-clamp technique is the primary method for studying the functional effects of this compound on ion channels.[16][17]

-

Cell Preparation: Cells expressing the target potassium channel (e.g., Xenopus oocytes injected with channel cRNA, or cultured mammalian cells) are used.[14][18]

-

Patch-Clamp Recording: A glass micropipette with a very small tip opening is pressed against the cell membrane to form a high-resistance seal. This allows for the recording of ionic currents flowing through single or multiple ion channels. Different configurations (e.g., whole-cell, inside-out, outside-out) can be used.

-

Toxin Application: this compound is applied to the extracellular side of the membrane via the bath solution.

-

Data Acquisition and Analysis: The current flowing through the potassium channels is measured in the absence and presence of various concentrations of this compound. The inhibition of the current by the toxin is used to determine its potency (e.g., IC₅₀ or Kd) and to study the kinetics of binding and unbinding.[15]

Caption: Workflow for electrophysiological characterization of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [bionity.com]

- 3. Purification, sequence, and model structure of this compound, a potent selective inhibitor of calcium-activated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective blockers of voltage-gated K+ channels depolarize human T lymphocytes: mechanism of the antiproliferative effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Purification, sequence, and model structure of this compound, a potent selective inhibitor of calcium-activated potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arxiv.org [arxiv.org]

- 7. qyaobio.com [qyaobio.com]

- 8. This compound | CAS 95751-30-7 | ChTx | Tocris Bioscience [tocris.com]

- 9. Molecular structure of this compound, a pore-directed inhibitor of potassium ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure of a pore-blocking toxin in complex with a eukaryotic voltage-dependent K+ channel | eLife [elifesciences.org]

- 11. Three-dimensional structure of natural this compound in aqueous solution by 1H-NMR. This compound possesses a structural motif found in other scorpion toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of high affinity binding sites for this compound in synaptic plasma membranes from rat brain. Evidence for a direct association with an inactivating, voltage-dependent, potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Trans-toxin ion-sensitivity of this compound-blocked potassium-channels reveals unbinding transitional states - PMC [pmc.ncbi.nlm.nih.gov]

- 14. escholarship.org [escholarship.org]

- 15. Mechanism of this compound block of the high-conductance, Ca2+- activated K+ channel - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scielo.br [scielo.br]

- 18. rupress.org [rupress.org]

Charybdotoxin: An In-depth Technical Guide to its Early Research as a Potassium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal research on Charybdotoxin (CTX), a peptide toxin isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus. It details the initial discovery, purification, and characterization of CTX as a potent blocker of potassium channels, with a focus on high-conductance calcium-activated potassium (BK or Maxi-K) channels. This document summarizes key quantitative data, outlines detailed experimental protocols from foundational studies, and provides visualizations of critical pathways and workflows.

Discovery and Characterization

This compound was first identified as a potent, high-affinity inhibitor of single Ca2+-activated K+ channels from mammalian skeletal muscle.[1] It is a 37-amino acid peptide with a molecular weight of approximately 4.3 kDa.[2] The toxin is highly basic and possesses a stable structure conferred by three disulfide bridges.[3] Early research established that CTX acts as a pore blocker, physically occluding the ion conduction pathway of the channel.[3][4] This blockade is reversible and displays a 1:1 stoichiometry.[5]

Quantitative Data

The following tables summarize the key quantitative data from early research on this compound, providing a comparative view of its binding affinity and inhibitory concentrations across different potassium channel subtypes and experimental conditions.

Table 1: Dissociation Constants (Kd) of this compound for Potassium Channels

| Channel Type | Preparation | Method | Kd (nM) | Reference |

| High-conductance Ca2+-activated K+ channel | Rat muscle reconstituted in planar lipid bilayers | Single-channel recording | 3.5 | [6] |

| High-conductance Ca2+-activated K+ channel | GH3 anterior pituitary cells and primary bovine aortic smooth muscle cells | Electrophysiology | 2.1 | [2] |

| Voltage-gated K+ channel ("type n") | Jurkat (human T leukemia cell line) | Whole-cell patch-clamp | 0.5 - 1.5 | [7][8] |

| Voltage-gated K+ channel ("type n") | Murine thymocytes | Whole-cell patch-clamp | ~1 | [7] |

| Small Ca-activated K channels | Aplysia californica neurons | Macroscopic current recording | 30 (at -30 mV) | [5][9] |

Table 2: Inhibitory Concentrations (IC50) of this compound

| Channel Type | Preparation | IC50 (nM) | Reference |

| KCa1.1 (BK) | - | ~3 | [10] |

| KCa3.1 | - | 5 | [10] |

| Kv1.2 | - | 14 | [10] |

| Kv1.3 | - | 2.6 | [10] |

| Kv1.6 | - | 2 | [10] |

| Ca-activated K channel | Rat brain synaptosomes | ~15 | [11] |

| Ca-independent voltage-gated K channel | Rat brain synaptosomes | ~40 | [11] |

Table 3: Kinetic Parameters of this compound Binding

| Parameter | Channel Type | Preparation | Value | Reference |

| Association rate (kon) | Voltage-gated K+ channel | Jurkat cells | 5.6 x 10^7 M^-1s^-1 | [8] |

| Dissociation rate (koff) | Voltage-gated K+ channel | Jurkat cells | 0.1 s^-1 | [8] |

| Minimum dissociation rate (low internal K+) | Ca2+-activated K+ channel | Rat muscle in planar lipid bilayer | 0.01 s^-1 | [4] |

| Maximum dissociation rate (high internal K+) | Ca2+-activated K+ channel | Rat muscle in planar lipid bilayer | ~0.2 s^-1 | [4] |

Experimental Protocols

This section details the methodologies employed in the foundational research of this compound.

Purification of this compound from Scorpion Venom

The purification of this compound from the venom of Leiurus quinquestriatus was a critical first step in its characterization. The following protocol is a composite of the methods described by Miller et al. (1986) and Gimenez-Gallego et al. (1988).[2][6]

Materials:

-

Lyophilized venom of Leiurus quinquestriatus hebraeus

-

SP-Sephadex C-25 cation exchange resin

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (ACN)

-

Deionized water

-

Appropriate buffers for chromatography (specific compositions to be optimized based on the references)

Protocol:

-

Venom Solubilization: Dissolve the lyophilized scorpion venom in a suitable starting buffer for ion-exchange chromatography.

-

Cation-Exchange Chromatography:

-

Load the solubilized venom onto a column packed with SP-Sephadex C-25 resin equilibrated with the starting buffer.

-

Wash the column with the starting buffer to remove unbound proteins.

-

Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., NaCl).

-

Collect fractions and assay for K+ channel blocking activity using a suitable assay (e.g., planar lipid bilayer).

-

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Pool the active fractions from the ion-exchange chromatography.

-

Inject the pooled fractions onto a C18 reversed-phase HPLC column.

-

Elute the toxin using a linear gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid.

-

Monitor the elution profile at 280 nm and collect the peak corresponding to this compound.

-

-

Purity Assessment: Assess the purity of the final product by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and amino acid analysis.

Single-Channel Recording in Planar Lipid Bilayers

The planar lipid bilayer system was instrumental in the initial characterization of the interaction between this compound and single Ca2+-activated K+ channels.

Materials:

-

Phosphatidylethanolamine and phosphatidylserine (or other suitable lipids) dissolved in n-decane.

-

Bilayer chamber with two compartments (cis and trans) separated by a thin partition with a small aperture.

-

Ag/AgCl electrodes.

-

Voltage-clamp amplifier.

-

Data acquisition system.

-

Symmetrical or asymmetrical KCl solutions.

-

Purified Ca2+-activated K+ channels (typically from membrane vesicles).

-

Purified this compound.

Protocol:

-

Bilayer Formation:

-

"Paint" a solution of lipids across the aperture in the partition separating the two chambers, forming a thin lipid film.

-

Allow the film to thin spontaneously to form a bilayer lipid membrane.

-

-

Channel Incorporation:

-

Add purified K+ channel vesicles to the cis (intracellular) chamber.

-

Fusion of the vesicles with the planar bilayer will incorporate the channels into the membrane.

-

-

Electrophysiological Recording:

-

Establish a salt gradient by having different KCl concentrations in the cis and trans (extracellular) chambers.

-

Apply a holding potential across the bilayer using the voltage-clamp amplifier.

-

Record single-channel currents, which appear as discrete steps in the current trace.

-

-

This compound Application:

-

Add this compound to the trans chamber.

-

Observe the blocking of the channel, characterized by a decrease in the frequency and duration of channel openings.

-

Patch-Clamp Recording of K+ Channels

The patch-clamp technique, particularly in the whole-cell and outside-out configurations, has been widely used to study the effects of this compound on K+ channels in various cell types.

Materials:

-

Micropipette puller.

-

Micromanipulator.

-

Patch-clamp amplifier and data acquisition system.

-

Inverted microscope.

-

Cell culture of interest (e.g., T lymphocytes, oocytes expressing K+ channels).

-

Pipette solution (intracellular-like).

-

Bath solution (extracellular-like).

-

Purified this compound.

Protocol:

-

Pipette Preparation: Pull glass capillaries to create micropipettes with a tip diameter of ~1 µm. Fire-polish the tip to ensure a smooth surface for sealing.

-

Cell Preparation: Plate the cells in a recording chamber on the stage of the inverted microscope.

-

Seal Formation:

-

Fill the micropipette with the appropriate intracellular solution.

-

Using the micromanipulator, bring the pipette tip into contact with the cell membrane.

-

Apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the membrane.

-

-

Configuration:

-

Whole-cell: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, allowing electrical access to the entire cell.

-

Outside-out: After establishing a whole-cell configuration, slowly pull the pipette away from the cell, which will cause a piece of the membrane to detach and reseal with the extracellular side facing outwards.

-

-

Recording and Toxin Application:

-

Apply voltage protocols (e.g., voltage steps or ramps) to elicit K+ currents.

-

Perfuse the bath with a solution containing this compound and record the resulting block of the K+ currents.

-

Mechanism of Action: Pore Blockade

Early research strongly indicated that this compound functions by physically occluding the external mouth of the potassium channel pore.[4] This "plugging" mechanism prevents the flow of K+ ions through the channel. The interaction is highly dependent on the electrostatic potential around the channel entrance, with the positively charged toxin being attracted to negatively charged residues in the channel's outer vestibule.

The binding of this compound is also influenced by the permeant ion concentration. Specifically, K+ ions in the internal solution can relieve the toxin block by promoting its dissociation.[4] This suggests that an internal K+ ion can enter the conduction pathway even when the toxin is bound to the external face, destabilizing the toxin-channel interaction.

Conclusion

The early research on this compound laid the foundation for our understanding of the structure and function of potassium channels. Its high affinity and specificity for certain K+ channel subtypes made it an invaluable molecular probe for identifying, purifying, and characterizing these important membrane proteins. The experimental protocols and quantitative data from these pioneering studies continue to inform contemporary research in ion channel pharmacology and drug discovery.

References

- 1. This compound, a protein inhibitor of single Ca2+-activated K+ channels from mammalian skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purification, sequence, and model structure of this compound, a potent selective inhibitor of calcium-activated potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Mechanism of this compound block of the high-conductance, Ca2+- activated K+ channel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound selectively blocks small Ca-activated K channels in Aplysia neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purification of this compound, a specific inhibitor of the high-conductance Ca2+-activated K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound blocks voltage-gated K+ channels in human and murine T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. researchgate.net [researchgate.net]

- 10. smartox-biotech.com [smartox-biotech.com]

- 11. researchgate.net [researchgate.net]

Charybdotoxin: A Molecular Probe for Unraveling Ion Channel Structure and Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Charybdotoxin (ChTX), a 37-amino acid peptide neurotoxin, has been instrumental in advancing our understanding of potassium (K+) channel structure and function.[1][2][3][4] Isolated from the venom of the deathstalker scorpion, Leiurus quinquestriatus hebraeus, this potent and specific blocker of a variety of K+ channels has served as an invaluable tool for their purification, subunit characterization, and the mapping of their intricate architectures.[1][3][5] This technical guide provides a comprehensive overview of this compound's biochemical properties, its mechanism of action, and its application in elucidating the molecular details of ion channels.

Biochemical and Structural Properties

This compound is a 4.3 kDa peptide with the molecular formula C176H277N57O55S7.[1][5] Its three-dimensional structure, determined by two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy, reveals a compact, ellipsoidal fold stabilized by three disulfide bridges (Cys7-Cys28, Cys13-Cys33, and Cys17-Cys35).[6][7] The core of the toxin is composed of three antiparallel β-strands, which form a scaffold for the presentation of key functional residues.[6] A notable feature of the ChTX structure is the clustering of positively charged amino acid residues on one face of the molecule, which plays a crucial role in its interaction with the negatively charged vestibule of potassium channels.[6][8]

Mechanism of Action: A Pore-Blocking Model

This compound exerts its inhibitory effect by physically occluding the ion conduction pathway of potassium channels.[1][2][9] It binds with high affinity to a receptor site located at the external mouth of the channel pore.[9][10] The binding is a 1:1 stoichiometry, and the toxin is effective on both open and closed channel states.[11] The positively charged face of ChTX is electrostatically guided into the negatively charged outer vestibule of the K+ channel. A critical residue for the blocking activity is Lysine 27 (Lys27), which extends into the selectivity filter of the channel, effectively plugging the pore and preventing the passage of K+ ions.[9][11] This "plug-in-socket" model has been a cornerstone in understanding how peptide toxins can achieve high-affinity and specific inhibition of ion channels.

Quantitative Analysis of this compound-Channel Interactions

The potency of this compound varies among different types of potassium channels. The following table summarizes the dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) for ChTX against a range of K+ channels, providing a quantitative basis for its use as a selective pharmacological tool.

| Ion Channel Subtype | Cell Type/Expression System | Parameter | Value (nM) | Reference(s) |

| Calcium-Activated K+ Channels (KCa) | ||||

| KCa (general) | Rat brain synaptosomes | IC50 | ~15 | [2] |

| High-conductance KCa (BK) | GH3 anterior pituitary cells, bovine aortic smooth muscle cells | Kd | 2.1 | [5][12] |

| High-conductance KCa (BK) | Mammalian skeletal muscle | Kd | 3.5 | [13] |

| KCa3.1 | - | IC50 | 5 | [14] |

| Voltage-Gated K+ Channels (Kv) | ||||

| Shaker H4 | Xenopus oocytes | Kd | 3.6 | [15] |

| Type 'n' Kv channel | Jurkat cells (human T leukemia) | Kd | 0.5 - 1.5 | [9][16] |

| Kv1.2 | Xenopus oocytes | IC50 | 5.6 | [1] |

| Kv1.2 | - | IC50 | 14 | [14] |

| Kv1.3 | - | IC50 | 2.6 | [14] |

| Kv1.6 | - | IC50 | 2 | [14] |

| Ca-independent voltage-gated K+ channel | Rat brain synaptosomes | IC50 | ~40 | [2] |

| Dendrotoxin-sensitive Kv channels | - | IC50 | ~30 | [17] |

| Other | ||||

| ChTX binding sites | Rat brain synaptosomes | Kd | 0.025 - 0.030 | [18] |

| ChTX binding sites (noniodinated) | Rat brain synaptosomes | Ki | 0.008 | [18] |

Experimental Protocols: Key Methodologies

The study of this compound's interaction with ion channels has relied on a combination of powerful experimental techniques. Below are outlines of the core methodologies.

Site-Directed Mutagenesis

Site-directed mutagenesis has been pivotal in identifying the specific amino acid residues on both ChTX and the ion channel that are critical for their interaction.[10][19] This technique allows for the systematic replacement of individual amino acids to assess their impact on binding affinity and channel blockade.

Workflow for Site-Directed Mutagenesis:

Electrophysiology: The Patch-Clamp Technique

The patch-clamp technique allows for the direct measurement of ion channel activity in real-time.[9] By recording the ionic currents flowing through individual channels or whole cells, researchers can precisely quantify the blocking effects of this compound.

Key Steps in a Patch-Clamp Experiment to Study ChTX Blockade:

-

Cell Preparation: Culture cells expressing the ion channel of interest or use a heterologous expression system like Xenopus oocytes.

-

Pipette Fabrication: Pull glass micropipettes to a fine tip (1-2 µm) and fill with an appropriate intracellular solution.

-

Seal Formation: Gently bring the micropipette into contact with the cell membrane and apply suction to form a high-resistance "giga-seal".

-

Recording Configuration: Establish a whole-cell or single-channel recording configuration.

-

Data Acquisition: Apply voltage protocols to elicit channel opening and record the resulting ionic currents in the absence of the toxin (control).

-

Toxin Application: Perfuse the cell with a solution containing a known concentration of this compound.

-

Data Analysis: Measure the reduction in current amplitude to determine the extent of channel block and calculate kinetic parameters such as on-rate and off-rate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2D-NMR spectroscopy has been the primary method for determining the three-dimensional structure of this compound in solution.[3][6] This technique provides detailed information about the spatial arrangement of atoms within the molecule, which is essential for understanding its structure-function relationship. More advanced NMR techniques have also been used to study the structure of the ChTX-channel complex.[3]

General Workflow for NMR Structural Determination:

This compound as a Tool for Structural and Functional Mapping

The use of this compound, in conjunction with the experimental techniques described above, has provided a detailed picture of the outer vestibule of potassium channels.

Key Interacting Residues

Mutagenesis studies have identified a cluster of residues on the surface of ChTX that are crucial for its interaction with the Shaker K+ channel.[10] Similarly, residues in the pore-forming region of the channel have been shown to be critical for toxin binding.[19]

Interaction Map of this compound and the Shaker K+ Channel:

References

- 1. Effects of this compound on K+ channel (KV1.2) deactivation and inactivation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound blocks both Ca-activated K channels and Ca-independent voltage-gated K channels in rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nuclear magnetic resonance structural studies of a potassium channel-charybdotoxin complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electrostatic interaction between this compound and a tetrameric mutant of Shaker K(+) channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. researchgate.net [researchgate.net]

- 7. Solution synthesis of this compound (ChTX), a K+ channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound blocks voltage-gated K+ channels in human and murine T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mapping function to structure in a channel-blocking peptide: electrostatic mutants of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure of a pore-blocking toxin in complex with a eukaryotic voltage-dependent K+ channel | eLife [elifesciences.org]

- 12. Purification, sequence, and model structure of this compound, a potent selective inhibitor of calcium-activated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Purification of this compound, a specific inhibitor of the high-conductance Ca2+-activated K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. smartox-biotech.com [smartox-biotech.com]

- 15. This compound block of Shaker K+ channels suggests that different types of K+ channels share common structural features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound blocks voltage-gated K+ channels in human and murine T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound blocks dendrotoxin-sensitive voltage-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Characterization of high affinity binding sites for this compound in synaptic plasma membranes from rat brain. Evidence for a direct association with an inactivating, voltage-dependent, potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mapping the receptor site for this compound, a pore-blocking potassium channel inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Charybdotoxin: A Scorpion's Venom Transformed into a Golden Key for Neurotoxin Research

An In-depth Technical Guide on the History and Application of Charybdotoxin in Neuroscience and Drug Development

Introduction

In the realm of neurotoxin research, few molecules have had as profound an impact as this compound (ChTX). This 37-amino acid peptide, originally isolated from the venom of the deathstalker scorpion, Leiurus quinquestriatus hebraeus, has transitioned from a potent paralytic agent to an indispensable tool for scientists.[1][2][3] Its remarkable ability to selectively block specific potassium channels with high affinity has unlocked new avenues for understanding the fundamental mechanisms of neuronal signaling, ion channel structure and function, and has paved the way for the development of novel therapeutics. This technical guide provides a comprehensive overview of the history of this compound in neurotoxin research, detailing its discovery, mechanism of action, and its application in key experimental protocols.

Discovery and Characterization

The journey of this compound from a component of scorpion venom to a purified and well-characterized neurotoxin is a testament to the advancements in protein chemistry and pharmacology.

Initial Isolation and Purification

This compound was first identified and purified from the venom of Leiurus quinquestriatus hebraeus.[1][2] The purification process typically involves a multi-step chromatographic approach to isolate the peptide from the complex venom mixture.

Experimental Protocols

Protocol 1: Purification of this compound from Scorpion Venom

This protocol outlines the key steps for the isolation of this compound from crude scorpion venom, based on established methods.

Materials:

-

Lyophilized Leiurus quinquestriatus hebraeus venom

-

CM-Sephadex C-25 or equivalent cation-exchange resin

-

Reversed-phase high-performance liquid chromatography (RP-HPLC) C18 column

-

Ammonium acetate buffers

-

Acetonitrile

-

Trifluoroacetic acid (TFA)

-

Spectrophotometer

-

Lyophilizer

Methodology:

-

Venom Solubilization: Dissolve the lyophilized crude venom in a low ionic strength buffer (e.g., 0.05 M ammonium acetate, pH 6.8).

-

Cation-Exchange Chromatography:

-

Load the solubilized venom onto a pre-equilibrated cation-exchange column (e.g., CM-Sephadex C-25).

-

Wash the column with the starting buffer to remove unbound proteins.

-

Elute the bound peptides using a linear gradient of increasing salt concentration (e.g., 0.05 M to 1.0 M ammonium acetate).

-

Collect fractions and monitor the absorbance at 280 nm.

-

-

Bioassay-Guided Fraction Selection: Test the collected fractions for their ability to block potassium channels using an appropriate assay (e.g., electrophysiological recording on a known ChTX-sensitive channel).

-

Reversed-Phase HPLC (RP-HPLC):

-

Pool the active fractions from the ion-exchange chromatography.

-

Apply the pooled sample to a C18 RP-HPLC column.

-

Elute the peptides using a gradient of acetonitrile in water, both containing 0.1% TFA.

-

Monitor the elution profile at 220 nm and 280 nm.

-

-

Purity Analysis and Confirmation:

-

Collect the major peaks and re-run them on the RP-HPLC to confirm homogeneity.

-

Determine the molecular weight of the purified peptide using mass spectrometry to confirm it corresponds to this compound (approximately 4.3 kDa).

-

-

Lyophilization: Lyophilize the purified this compound for storage.

Structural Elucidation

The primary structure of this compound was determined to be a single polypeptide chain of 37 amino acids, cross-linked by three disulfide bonds.[2] This compact and stable structure is crucial for its high-affinity interaction with potassium channels. The three-dimensional structure was later elucidated using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, revealing a characteristic fold with a short alpha-helix and a triple-stranded beta-sheet.

Mechanism of Action: A Potent Potassium Channel Blocker

This compound exerts its neurotoxic effects by physically occluding the ion conduction pore of specific potassium channels.[2] This "pore-blocking" mechanism is highly effective and has been a subject of intense study.

The "Key in the Lock" Model

The interaction between this compound and the potassium channel is often described as a "key in the lock" model. The toxin binds to the outer vestibule of the channel, with a critical lysine residue (Lys27) inserting into the selectivity filter, thereby preventing the flow of potassium ions. This blockade leads to a prolongation of the action potential and neuronal hyperexcitability.

Selectivity and Affinity

This compound exhibits a high affinity for several types of potassium channels, including the high-conductance Ca2+-activated K+ (BK or MaxiK) channels and certain voltage-gated K+ channels of the Kv1 subfamily (e.g., Kv1.2 and Kv1.3).[4] However, it is not entirely specific and can also block other potassium channels at varying concentrations.

Data Presentation

Table 1: Affinity of this compound for Various Potassium Channels

| Channel Type | Subtype | Preparation | Kd (nM) | IC50 (nM) | Reference(s) |

| Ca2+-activated K+ | Maxi-K (BK) | Bovine aortic smooth muscle | 2.1 | - | [2] |

| Ca2+-activated K+ | - | Rat brain synaptosomes | - | ~15 | [5] |

| Voltage-gated K+ | - | Rat brain synaptosomes | - | ~40 | [5] |

| Voltage-gated K+ | Kv1.3 | Human T-lymphocytes | - | 2.6 | [4] |

| Voltage-gated K+ | Kv1.2 | - | - | 14 | [4] |

| Voltage-gated K+ | Kv1.6 | - | - | 2 | [4] |

| Ca2+-activated K+ | IK | - | - | 5 | [4] |

This compound as a Research Tool

The high affinity and specificity of this compound have made it an invaluable tool for neuroscientists and pharmacologists to dissect the roles of potassium channels in physiological and pathological processes.

Purification and Characterization of Potassium Channels

Historically, this compound was instrumental in the first successful purification of a potassium channel. By using radiolabeled this compound (e.g., 125I-ChTX), researchers could track the channel protein during purification procedures.

Probing Channel Structure and Function

Site-directed mutagenesis studies on both this compound and potassium channels have been pivotal in identifying the key amino acid residues that govern their interaction. These studies have provided a detailed map of the binding site and have shed light on the molecular architecture of the channel pore.

Experimental Protocols

Protocol 2: Electrophysiological Recording of Kv1.3 Channels with this compound

This protocol describes the use of the patch-clamp technique to measure the effect of this compound on Kv1.3 channel currents.

Materials:

-

Cells expressing Kv1.3 channels (e.g., HEK293 cells or Jurkat T-cells)

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for patch pipettes

-

Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Intracellular solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES (pH 7.2 with KOH)

-

This compound stock solution

Methodology:

-

Cell Preparation: Plate the cells expressing Kv1.3 channels onto glass coverslips suitable for microscopy.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Whole-Cell Configuration:

-

Approach a cell with the patch pipette and form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

-

-

Voltage-Clamp Recording:

-

Hold the cell membrane potential at a negative value (e.g., -80 mV) where the Kv1.3 channels are closed.

-

Apply depolarizing voltage steps (e.g., to +40 mV for 200 ms) to elicit outward potassium currents through the Kv1.3 channels.

-

-

Application of this compound:

-

After recording a stable baseline current, perfuse the cell with the extracellular solution containing a known concentration of this compound.

-

Continuously record the Kv1.3 currents during and after the application of the toxin to observe the blocking effect.

-

-

Data Analysis:

-

Measure the peak current amplitude before and after the application of this compound.

-

Calculate the percentage of current inhibition.

-

By testing a range of this compound concentrations, a dose-response curve can be generated to determine the IC50 value.

-

Visualizations

Diagram 1: this compound Purification Workflow

Caption: A simplified workflow for the purification of this compound.

Diagram 2: this compound Mechanism of Action

Caption: this compound physically blocks the potassium channel pore.

Diagram 3: Impact of this compound on Neuronal Signaling

Caption: this compound's blockade of K+ channels prolongs the action potential.

Conclusion and Future Directions

From its origins as a deadly component of scorpion venom, this compound has emerged as a cornerstone of neurotoxin research. Its ability to selectively target and block potassium channels has provided researchers with an unparalleled molecular probe to investigate the intricacies of ion channel biology. The detailed experimental protocols and quantitative data presented in this guide underscore the profound impact of this compound on our understanding of neuronal function.

The story of this compound is far from over. As research continues, new analogs and derivatives of this remarkable peptide are being developed with enhanced selectivity and therapeutic potential. These advancements promise to further illuminate the complex roles of potassium channels in health and disease, opening new frontiers for the treatment of a wide range of disorders, from autoimmune diseases to neurological conditions. The journey of this compound serves as a powerful example of how nature's most potent toxins can be harnessed for the advancement of science and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Purification, sequence, and model structure of this compound, a potent selective inhibitor of calcium-activated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound and its effects on potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound and its effects on potassium channels. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

A Technical Guide to Natural Variants and Analogs of Charybdotoxin: Structure, Function, and Experimental Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Charybdotoxin (ChTX), a 37-amino acid peptide isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus, is a potent neurotoxin that has become an invaluable tool in the study of potassium channels.[1][2] Its ability to specifically block certain types of K+ channels with high affinity has not only illuminated the structure and function of these channels but has also positioned ChTX and its derivatives as promising scaffolds for the development of novel therapeutics targeting a range of channelopathies. This technical guide provides an in-depth overview of the natural variants and synthetic analogs of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

This compound is a member of a larger family of scorpion toxins that act on potassium channels.[1][3] It physically occludes the pore of voltage-gated (Kv) and calcium-activated (KCa) potassium channels, thereby inhibiting K+ ion conduction and leading to neuronal hyperexcitability.[1][4] The interaction is highly specific, with a key lysine residue (Lys27) on the toxin inserting into the channel's selectivity filter, mimicking a potassium ion.[4][5] This guide will delve into the structure-activity relationships that govern this interaction and explore how modifications to the ChTX scaffold can alter its potency and selectivity.

Natural Variants and Analogs of this compound

The this compound family includes several naturally occurring peptides with homologous structures. Additionally, extensive research has led to the creation of numerous synthetic analogs designed to probe the toxin-channel interaction and to develop more selective and potent channel blockers.

Quantitative Data Summary

The following tables summarize the amino acid sequences and inhibitory potencies of this compound, its natural relatives, and key synthetic analogs.

Table 1: Amino Acid Sequences of this compound and Related Peptides

| Peptide | Sequence | Source/Type |

| This compound (ChTX) | Leiurus quinquestriatus hebraeus[6] | |

| Agitoxin-2 | GVPINVSCTGSPQCIKPCKDAGMRFGKCMNRKCHCTPK | Leiurus quinquestriatus hebraeus[7] |

| Pandinotoxin | GVYIKVSCTTSKECWSVCQRLHNTSRGKCMNKKCRCYS | Pandinus imperator[1] |

| Noxiustoxin (NTX) | YPCNYDSHCKKGWAGRYGNCYCEFPG | Centruroides noxius[8] |

| ChTX (2-37) analog | FTNVSCTTSKECWSVCQRLHNTSRGKCMNKKCRCYS | Synthetic (N-terminal truncation)[9] |

| ChTX (7-37) analog | CTTSKECWSVCQRLHNTSRGKCMNKKCRCYS | Synthetic (N-terminal truncation)[9] |

| ChTX [Q18F] | Synthetic (Substitution)[10] | |

| ChTX [F2Y] | Synthetic (Substitution)[11][12] | |

| ChTX [E12Q] | Synthetic (Substitution)[11][12] | |

| ChTX [R19H] | Synthetic (Substitution)[11][12] | |

| ChTX [R25Q] | Synthetic (Substitution)[5] | |

| ChTX [K27Q] | Synthetic (Substitution)[5] |

Table 2: Inhibitory Potency of this compound and its Analogs on Various K+ Channels

| Peptide | Channel Target | Potency (IC50 / Kd / Ki) | Experimental System |

| This compound (ChTX) | KCa1.1 (Maxi-K) | ~3 nM (IC50)[6] | Bovine aortic smooth muscle |

| KCa1.1 (Maxi-K) | 2.1 nM (Kd)[2] | GH3 anterior pituitary cells | |

| Kv1.2 | 5.6 nM (IC50)[13] | Oocytes | |

| Kv1.3 | 2.6 nM (IC50)[6] | Human T lymphocytes[14] | |

| Shaker K+ | ~120 nM (Ki)[15] | Xenopus oocytes | |

| Jurkat cell K+ channels | 0.5 - 1.5 nM (Kd)[8] | Human T leukemia cell line | |

| Agitoxin-2 | Kv1.3 | High affinity[7] | Not specified |

| Noxiustoxin (NTX) | Type 'n' K+ channels | 0.2 nM (Kd)[8] | Murine thymocytes |

| ChTX [R19H] | Erythrocyte KCa channel | 2.3-fold increase in IC50 vs native ChTX[11][12] | Human erythrocytes |

| ChTX [R25Q] | Ca2+-activated K+ channel | Strongly decreased affinity[5] | Not specified |

| ChTX [K27Q] | Ca2+-activated K+ channel | Strongly decreased affinity[5] | Not specified |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of this compound and the general workflows for its study.

Caption: Mechanism of this compound action on potassium channels.

Caption: General experimental workflow for ChTX analog studies.

Caption: Relationships between this compound and its variants.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of ChTX Analogs

This protocol outlines the manual synthesis of ChTX analogs using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[9][11][16][17]

1. Resin Preparation:

-

Start with a suitable solid support resin (e.g., PEG-modified polystyrene).

-

Swell the resin in an appropriate solvent like dimethylformamide (DMF).

2. Amino Acid Coupling Cycle (Repeated for each amino acid):

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with a solution of 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc group.

-

Coupling: Add the next Fmoc-protected amino acid, pre-activated with a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., N,N-diisopropylethylamine - DIPEA), to the resin. Allow the reaction to proceed to completion.

-

Washing: Wash the resin with DMF to remove unreacted reagents.

3. Cleavage and Deprotection:

-

Once the full peptide sequence is assembled, wash the resin with dichloromethane (DCM).

-

Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like water, triisopropylsilane, and dithiothreitol) to cleave the peptide from the resin and remove side-chain protecting groups.

4. Oxidative Folding:

-

Precipitate the cleaved peptide in cold diethyl ether and lyophilize.

-

Dissolve the linear peptide in a folding buffer (e.g., a glutathione redox buffer) at a low concentration to promote correct intramolecular disulfide bond formation (Cys7-Cys28, Cys13-Cys33, Cys17-Cys35).[18][19]

5. Purification:

-

Purify the folded peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[2][18]

-

Collect fractions and verify the purity and identity of the final product by mass spectrometry and analytical HPLC.

Recombinant Expression of this compound

As an alternative to chemical synthesis, ChTX can be produced recombinantly in E. coli.[10][15][20]

1. Gene Synthesis and Cloning:

-

Design and synthesize a gene encoding ChTX.

-

Clone the gene into an expression vector, often as a fusion protein with a tag (e.g., MBP or His6-tag) to enhance solubility and aid in purification.[10]

2. Expression:

-

Transform the expression vector into a suitable E. coli strain.

-

Induce protein expression with an appropriate inducer (e.g., IPTG).

3. Purification and Cleavage:

-

Lyse the cells and purify the fusion protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Cleave the fusion tag using a site-specific protease (e.g., Factor Xa).[20]

4. Folding and Final Purification:

-

Follow the oxidative folding and HPLC purification steps as described for the synthetic peptide.

Electrophysiological Characterization using Patch-Clamp

The whole-cell patch-clamp technique is the gold standard for assessing the functional activity of ChTX and its analogs on ion channels.[8][21][22][23]

1. Cell Preparation:

-

Use a cell line endogenously expressing or transfected with the target potassium channel (e.g., Jurkat T cells for Kv1.3, or HEK293 cells transfected with a specific channel subtype).

-

Plate the cells on coverslips for recording.

2. Recording Setup:

-

Mount the coverslip in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an extracellular (bath) solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

3. Whole-Cell Recording:

-

Approach a cell with the patch pipette while applying positive pressure.

-

Form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

-

Rupture the cell membrane patch with gentle suction to achieve the whole-cell configuration, allowing electrical access to the entire cell membrane.

4. Data Acquisition:

-

Clamp the cell membrane potential at a holding potential (e.g., -80 mV).

-

Apply voltage steps to activate the potassium channels and record the resulting currents.

-

After obtaining a stable baseline recording, perfuse the bath with a known concentration of the ChTX analog.

-

Record the channel currents in the presence of the toxin to measure the degree of block.

-

To determine the IC50, apply a range of toxin concentrations and plot the percentage of current inhibition against the concentration.

Conclusion

This compound and its derivatives represent a powerful class of molecular probes for investigating the structure and function of potassium channels. The systematic modification of the ChTX scaffold, guided by a deep understanding of its structure-activity relationships, continues to yield novel molecules with enhanced selectivity and therapeutic potential. The experimental methodologies detailed in this guide provide a framework for the synthesis, purification, and functional characterization of these important peptides, facilitating further research and development in this exciting field.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Purification, sequence, and model structure of this compound, a potent selective inhibitor of calcium-activated potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Scorpion Peptides and Ion Channels: An Insightful Review of Mechanisms and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure of a pore-blocking toxin in complex with a eukaryotic voltage-dependent K+ channel | eLife [elifesciences.org]

- 5. Mapping function to structure in a channel-blocking peptide: electrostatic mutants of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. smartox-biotech.com [smartox-biotech.com]

- 7. scbt.com [scbt.com]

- 8. This compound blocks voltage-gated K+ channels in human and murine T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of this compound and of two N-terminal truncated analogues. Structural and functional characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of this compound Q18F variant as a selective peptide blocker of neuronal BK(α + β4) channel for the treatment of epileptic seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and structural characterisation of analogues of the potassium channel blocker this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. research.monash.edu [research.monash.edu]

- 13. Effects of this compound on K+ channel (KV1.2) deactivation and inactivation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Selective blockers of voltage-gated K+ channels depolarize human T lymphocytes: mechanism of the antiproliferative effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. escholarship.org [escholarship.org]

- 16. ias.ac.in [ias.ac.in]

- 17. luxembourg-bio.com [luxembourg-bio.com]

- 18. Synthesis and structural characterization of this compound, a potent peptidyl inhibitor of the high conductance Ca2(+)-activated K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Solution synthesis of this compound (ChTX), a K+ channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design, synthesis, and functional expression of a gene for this compound, a peptide blocker of K+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Patch Clamp Protocol [labome.com]

- 23. Whole Cell Patch Clamp Protocol [protocols.io]

The Biological Significance of Charybdotoxin: A Technical Guide for Researchers

Abstract

Charybdotoxin (ChTX), a 37-amino acid neurotoxin isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus, is a potent and selective blocker of a variety of potassium (K+) channels.[1] Its ability to physically occlude the ion conduction pore of these channels has made it an invaluable tool in the fields of neurobiology, immunology, and pharmacology. This technical guide provides an in-depth overview of the biological significance of this compound, with a focus on its molecular mechanism of action, its effects on key physiological processes, and its applications in scientific research and drug development. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

Potassium channels are the most diverse group of ion channels, playing fundamental roles in regulating cellular excitability, neurotransmitter release, hormone secretion, and cell volume. The discovery of specific and high-affinity ligands for these channels has been instrumental in their characterization and in understanding their physiological functions. This compound has emerged as a prototypical pore blocker of several classes of K+ channels, offering a molecular probe to dissect their structure and function.[2][3] This guide will explore the multifaceted biological importance of this compound, from its chemical properties to its impact on complex physiological systems.

Molecular Profile of this compound

Structure and Chemical Properties

This compound is a 4.3 kDa peptide characterized by a compact structure stabilized by three disulfide bridges.[1][4] Its molecular formula is C₁₇₆H₂₇₇N₅₇O₅₅S₇. The three-dimensional structure of ChTX reveals a foundation of three antiparallel beta-strands, which positions key amino acid residues to interact with the outer vestibule of target potassium channels.[1][4]

Mechanism of Action

This compound functions as a potent pore blocker of potassium channels. It binds with high affinity to the external vestibule of the channel, physically occluding the ion conduction pathway and thereby preventing the efflux of K+ ions.[1] The interaction is primarily electrostatic, involving key charged residues on the toxin that interact with complementary residues on the channel protein. Specifically, the toxin inserts a critical lysine residue into the selectivity filter of the channel, effectively plugging the pore. The binding of ChTX is voltage-independent when the channel is closed but can be influenced by the transmembrane potential and the ionic concentration of K+ when the channel is open.[5]

Target Potassium Channels and Binding Affinities

This compound exhibits a broad-spectrum inhibitory activity against several families of potassium channels, with varying affinities. Its principal targets include large-conductance Ca²⁺-activated K⁺ (BK, KCa1.1) channels and several members of the voltage-gated K⁺ (Kv) channel family, particularly Kv1.2 and Kv1.3.[6][7] The affinity of ChTX for its target channels is typically in the picomolar to nanomolar range, making it one of the most potent potassium channel blockers known.

Quantitative Data Presentation

The following table summarizes the reported binding affinities (Kd) and inhibitory concentrations (IC50) of this compound for various potassium channels.

| Channel Subtype | Cell/Tissue Type | Parameter | Value | Reference |

| Ca²⁺-activated K⁺ channel | Rat brain synaptosomes | IC50 | ~15 nM | [7] |

| Voltage-gated K⁺ channel | Rat brain synaptosomes | IC50 | ~40 nM | [7] |

| "Type n" Voltage-gated K⁺ channel | Jurkat (human T leukemia cell line) | Kd | 0.5 - 1.5 nM | [8][9] |

| Ca²⁺-activated K⁺ channel | GH3 anterior pituitary cells, bovine aortic smooth muscle cells | Kd | 2.1 nM | [4] |

| Voltage-gated K⁺ channel (PK,V) | Rat brain synaptosomes | Ki | 8 pM | [10] |

| Voltage-gated K⁺ channel (PK,V) | Rat brain synaptosomes | Kd | 25-30 pM | [10] |

| Voltage-gated K⁺ channel | Human T lymphocytes | Kd | 8-14 pM | [11] |

| Kv1.2 | Oocytes | IC50 | 5.6 nM | |

| "Type n" Voltage-gated K⁺ channel | Murine thymocytes | Kd | Potent (nanomolar) | [8][9] |

Physiological Significance and Biological Effects

The blockade of potassium channels by this compound has profound effects on various physiological processes, primarily by altering cellular membrane potential and excitability.

Neuronal Excitability